

# Assessing the Synergistic Potential of JNJ-40411813 with SSRIs/SNRIs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-40411813 |           |
| Cat. No.:            | B1673069     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the synergistic effects of **JNJ-40411813**, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), when used in combination with selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). While the primary focus of this guide is on the potential for synergy in the treatment of depression and anxiety, the available preclinical data necessitates a broader look at **JNJ-40411813**'s synergistic capabilities.

## **Executive Summary**

**JNJ-40411813** (also known as ADX71149) has been investigated as an adjunctive therapy to standard antidepressant treatments.[1] A key challenge in antidepressant therapy is the significant number of patients who do not respond adequately to initial treatments. The rationale for combining an mGluR2 PAM like **JNJ-40411813** with SSRIs/SNRIs is based on the distinct yet complementary mechanisms of action of these drug classes. SSRIs and SNRIs enhance serotonergic and noradrenergic signaling, respectively, while mGluR2 PAMs modulate the glutamatergic system, which is also implicated in the pathophysiology of mood disorders.[2]

A phase 2a clinical trial evaluated the efficacy and safety of **JNJ-40411813** as an adjunctive treatment for major depressive disorder (MDD) with significant anxiety symptoms in patients who had an insufficient response to SSRI or SNRI treatment.[3] While the study did not meet its



primary endpoint, some efficacy signals were observed on secondary outcome measures for both depression and anxiety.[3]

Crucially, direct preclinical evidence demonstrating synergistic antidepressant or anxiolytic effects of **JNJ-40411813** in combination with SSRIs or SNRIs is not extensively available in published literature. However, compelling preclinical evidence from a different therapeutic area —epilepsy—demonstrates the significant synergistic potential of **JNJ-40411813** when combined with another CNS-acting agent.

# Preclinical Evidence of Synergy: The Case of Epilepsy

A preclinical study investigating the combination of **JNJ-40411813** with the anti-epileptic drug levetiracetam in a mouse model of psychomotor seizures (6 Hz test) provides robust quantitative evidence of synergy.

### Quantitative Data: JNJ-40411813 and Levetiracetam

<u>Synergy</u>

| Combination                                                           | Endpoint                                           | Result                                             | Fold-Shift in<br>Potency |
|-----------------------------------------------------------------------|----------------------------------------------------|----------------------------------------------------|--------------------------|
| Fixed dose of JNJ-<br>40411813 + varying<br>doses of levetiracetam    | ED50 of levetiracetam for seizure protection       | Significant reduction in the ED50 of levetiracetam | ~35-fold increase        |
| Fixed dose of<br>levetiracetam +<br>varying doses of JNJ-<br>40411813 | ED50 of JNJ-<br>40411813 for seizure<br>protection | Significant reduction in the ED50 of JNJ-40411813  | ~14-fold increase        |

Data sourced from a press release by Addex Therapeutics.

This substantial potentiation of efficacy for both drugs when used in combination strongly suggests a positive pharmacodynamic interaction.

# **Experimental Protocols**





# In Vivo Synergy Assessment in a Mouse Model of Epilepsy (6 Hz Seizure Test)

Objective: To determine the synergistic anti-seizure effects of **JNJ-40411813** when co-administered with leveliracetam.

Animal Model: Male mice are commonly used for the 6 Hz seizure model.

#### **Experimental Groups:**

- Vehicle control
- JNJ-40411813 alone (at various doses to determine ED50)
- Levetiracetam alone (at various doses to determine ED50)
- Fixed, sub-effective dose of JNJ-40411813 combined with varying doses of levetiracetam
- Fixed, sub-effective dose of levetiracetam combined with varying doses of JNJ-40411813

#### Procedure:

- Animals are administered JNJ-40411813 (subcutaneously) and levetiracetam (intraperitoneally) at specified times before seizure induction.
- A 6 Hz electrical stimulation is delivered via corneal electrodes to induce a psychomotor seizure.
- The animals are observed for the presence or absence of a seizure response (typically characterized by stun, forelimb clonus, and twitching of the vibrissae).
- The dose of each compound required to protect 50% of the animals from seizures (ED50) is calculated for each experimental group.

Synergy Analysis: The shift in the ED50 of one drug in the presence of a fixed dose of the other drug is calculated to quantify the degree of synergy.



# **Signaling Pathways and Potential for Synergy**

The potential for synergistic effects between **JNJ-40411813** and SSRIs/SNRIs can be understood by examining their respective and potentially interacting signaling pathways.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. US10537573B2 Combinations comprising positive allosteric modulators or orthosteric agonists of metabotropic glutamatergic receptor subtype 2 and their use - Google Patents [patents.google.com]
- 2. Novel and atypical pathways for serotonin signaling PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin-glutamate and serotonin-dopamine reciprocal interactions as putative molecular targets for novel antipsychotic treatments: from receptor heterodimers to postsynaptic scaffolding and effector proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Synergistic Potential of JNJ-40411813 with SSRIs/SNRIs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673069#assessing-the-synergistic-effects-of-jnj-40411813-with-ssris-snris]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com